molecular formula C20H13N3O3S2 B10963829 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide

Cat. No.: B10963829
M. Wt: 407.5 g/mol
InChI Key: MMHGYEPZAXAWCK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide is a complex organic compound that features a benzothiazole moiety linked to a nitrophenyl group via a sulfanyl bridge, and further connected to a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with 3-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anticonvulsant and antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and bacterial infections.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby stabilizing the inactive state of the channel and preventing excessive neuronal firing. Its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide stands out due to its unique combination of a benzothiazole moiety with a nitrophenyl group, which imparts distinct biological activities. Compared to similar compounds, it may offer enhanced anticonvulsant and antibacterial properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide

InChI

InChI=1S/C20H13N3O3S2/c24-19(13-6-2-1-3-7-13)21-14-10-15(23(25)26)12-16(11-14)27-20-22-17-8-4-5-9-18(17)28-20/h1-12H,(H,21,24)

InChI Key

MMHGYEPZAXAWCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

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